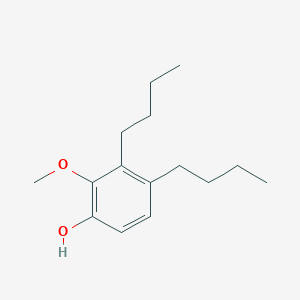
3,4-Dibutyl-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibutyl-2-methoxyphenol: is an organic compound belonging to the class of phenols It features a methoxy group (-OCH₃) at the second position and two butyl groups (-C₄H₉) at the third and fourth positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol (guaiacol) with butyl halides in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reaction, and the process may be optimized for large-scale production by controlling temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 3,4-Dibutyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
3,4-Dibutyl-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4-Dibutyl-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to antimicrobial activity.
相似化合物的比较
2-Methoxyphenol (Guaiacol): Lacks the butyl groups, making it less hydrophobic.
4-Allyl-2-methoxyphenol (Eugenol): Contains an allyl group instead of butyl groups, exhibiting different reactivity and applications.
4-Methoxyphenol (Mequinol): Lacks the butyl groups, used in dermatology and organic synthesis.
Uniqueness: 3,4-Dibutyl-2-methoxyphenol is unique due to the presence of two butyl groups, which increase its hydrophobicity and influence its chemical reactivity and biological activity. This structural feature distinguishes it from other methoxyphenol derivatives and contributes to its specific applications in various fields.
属性
CAS 编号 |
82321-68-4 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
3,4-dibutyl-2-methoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-4-6-8-12-10-11-14(16)15(17-3)13(12)9-7-5-2/h10-11,16H,4-9H2,1-3H3 |
InChI 键 |
ZOKVOSXPRAROLK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=C(C=C1)O)OC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
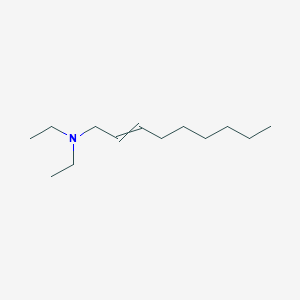

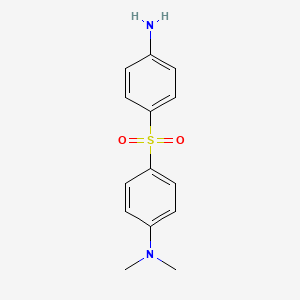
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
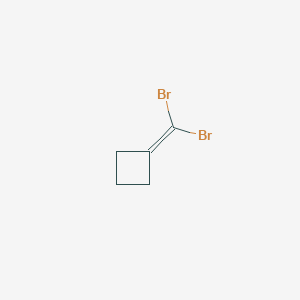
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

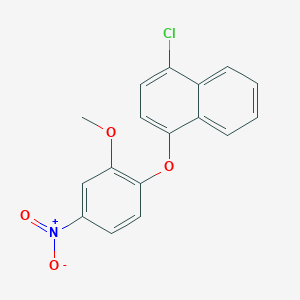
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
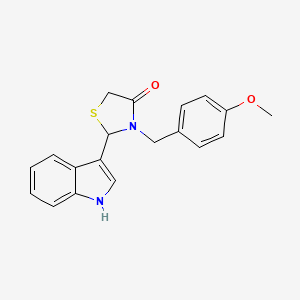

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
